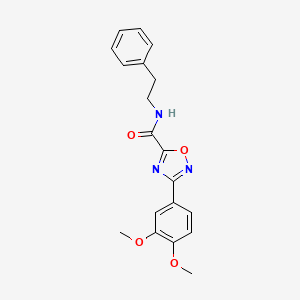![molecular formula C18H22ClN5O3S B6085630 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6085630.png)
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis.
Biochemical and Physiological Effects
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability, low clearance, and long half-life. 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In addition, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has shown potent anti-inflammatory effects in preclinical models of autoimmune diseases, where it suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine can be easily administered orally, making it convenient for preclinical studies. However, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has some limitations, including its relatively short half-life in humans, which may require frequent dosing and monitoring. In addition, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may have some toxicity concerns, particularly in the long term.
Zukünftige Richtungen
There are several potential future directions for research on 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another area of interest is the investigation of 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in clinical trials, where its safety and efficacy can be evaluated in humans. Furthermore, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes for patients with B-cell malignancies and autoimmune diseases.
Synthesemethoden
The synthesis of 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form 4-(2-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-(4-aminopyrimidin-2-yl)morpholine to obtain 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent apoptosis of malignant B-cells. 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, where B-cells play a crucial role in the pathogenesis.
Eigenschaften
IUPAC Name |
4-[6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c19-15-3-1-2-4-16(15)28(25,26)24-7-5-22(6-8-24)17-13-18(21-14-20-17)23-9-11-27-12-10-23/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBDXDAIQFDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)

![1-{5-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B6085590.png)
![N-({1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6085596.png)
![methyl {[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B6085603.png)
![N-(3-methoxybenzyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6085610.png)
![1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085614.png)
![N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B6085621.png)
![3-ethyl-1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6085636.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6085637.png)